![molecular formula C10H12F3NO4 B12276944 (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B12276944.png)
(2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[111]pentan-1-yl]acetic acid is a complex organic compound characterized by its unique bicyclo[111]pentane structure with a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid typically involves multiple steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide.
Attachment of the methoxycarbonyl group: This can be done via esterification reactions.
Final coupling to form the acetic acid derivative: This step may involve amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid has several applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the bicyclo[1.1.1]pentane core provides rigidity and stability to the molecule. This combination allows the compound to modulate biological pathways effectively.
Comparación Con Compuestos Similares
- (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)cyclopropyl]acetic acid
- (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)cyclobutyl]acetic acid
Comparison:
- Structural Uniqueness: The bicyclo[1.1.1]pentane core is more rigid compared to cyclopropyl or cyclobutyl analogs, providing distinct physical and chemical properties.
- Reactivity: The trifluoromethyl group in the bicyclo[1.1.1]pentane derivative may exhibit different reactivity patterns due to steric and electronic effects.
- Applications: The unique structure of (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid may offer advantages in specific applications, such as drug design and materials science.
Propiedades
Fórmula molecular |
C10H12F3NO4 |
|---|---|
Peso molecular |
267.20 g/mol |
Nombre IUPAC |
(2S)-2-(methoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
InChI |
InChI=1S/C10H12F3NO4/c1-18-7(17)14-5(6(15)16)8-2-9(3-8,4-8)10(11,12)13/h5H,2-4H2,1H3,(H,14,17)(H,15,16)/t5-,8?,9?/m1/s1 |
Clave InChI |
XZNSODXWWKJGPJ-RORPDPNFSA-N |
SMILES isomérico |
COC(=O)N[C@H](C(=O)O)C12CC(C1)(C2)C(F)(F)F |
SMILES canónico |
COC(=O)NC(C(=O)O)C12CC(C1)(C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


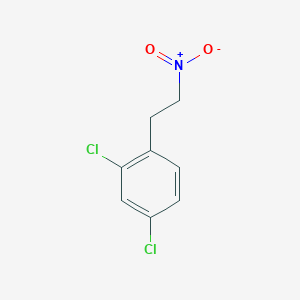
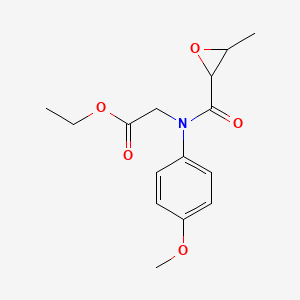

![4-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12276880.png)
![N,5-dimethyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12276891.png)

![(1r,2r,4s)-Rel-7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12276897.png)

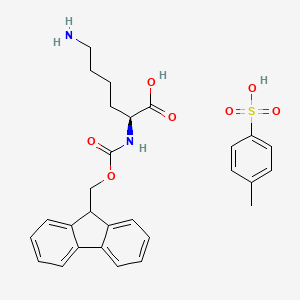
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B12276915.png)
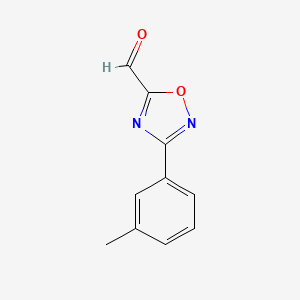
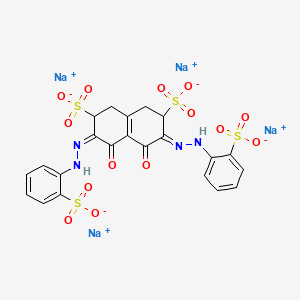
![N-[(1S)-1-[[[(4R,7S)-Hexahydro-7-methyl-3-oxo-1-(2-pyridinylsulfonyl)-1H-azepin-4-YL]amino]carbonyl]-3-methylbutyl]-2-benzofurancarboxamide](/img/structure/B12276931.png)
![4-[4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12276940.png)
